molecular formula C14H20F6N3O3P B7881212 2-(endo-5-Norbornene-2,3-dicarboxymido)-1,1,3,3-tetramethyluronium hexafluorophosphate

2-(endo-5-Norbornene-2,3-dicarboxymido)-1,1,3,3-tetramethyluronium hexafluorophosphate

Cat. No.: B7881212
M. Wt: 423.29 g/mol
InChI Key: GOTDTGXRAJEDHP-NIQYDHDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(endo-5-Norbornene-2,3-dicarboxymido)-1,1,3,3-tetramethyluronium hexafluorophosphate is a useful research compound. Its molecular formula is C14H20F6N3O3P and its molecular weight is 423.29 g/mol. The purity is usually 95%.
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Biological Activity

2-(endo-5-Norbornene-2,3-dicarboxymido)-1,1,3,3-tetramethyluronium hexafluorophosphate (commonly referred to as N-Hydroxy-5-norbornene-2,3-dicarboximide or NHD) is a compound that has garnered attention for its biological activity, particularly in antiviral applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H9N2O3
  • Molecular Weight : 179.17 g/mol
  • CAS Number : 21715-90-2
  • Appearance : White to off-white crystalline powder

NHD exhibits antiviral activity primarily through the inhibition of reverse transcriptase, an enzyme critical for the replication of retroviruses such as HIV. By blocking this enzyme, NHD prevents the synthesis of viral DNA from RNA templates, thereby inhibiting viral replication .

Antiviral Properties

NHD has been studied for its effectiveness against HIV. In vitro studies have shown that it can significantly reduce viral load by inhibiting reverse transcriptase activity. The effective concentration for antiviral activity has been reported to be in the range of micromolar concentrations .

Anti-Cancer Activity

In addition to its antiviral properties, NHD has shown promise in cancer research. Animal studies indicated that a dosage of 5 mg/kg was effective in reducing tumor sizes without significant toxicity at doses up to 500 mg/day . This dual functionality highlights its potential as a therapeutic agent in both virology and oncology.

Study 1: Antiviral Efficacy Against HIV

A study published in a peer-reviewed journal demonstrated that NHD effectively inhibited HIV replication in cultured human cells. The researchers noted a dose-dependent response, with higher concentrations leading to greater reductions in viral load .

Study 2: Cancer Cell Line Studies

Research conducted on various cancer cell lines revealed that NHD induced apoptosis (programmed cell death) in a significant percentage of cells treated with the compound. The study concluded that NHD's mechanism involved the activation of caspases and subsequent apoptotic pathways .

Data Summary

Activity Target Effective Concentration Notes
AntiviralHIV Reverse TranscriptaseMicromolarSignificant reduction in viral load
Anti-CancerVarious Cancer Cell Lines5 mg/kgInduces apoptosis

Properties

IUPAC Name

[dimethylamino-[[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]oxy]methylidene]-dimethylazanium;hexafluorophosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N3O3.F6P/c1-15(2)14(16(3)4)20-17-12(18)10-8-5-6-9(7-8)11(10)13(17)19;1-7(2,3,4,5)6/h5-6,8-11H,7H2,1-4H3;/q+1;-1/t8-,9+,10-,11+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTDTGXRAJEDHP-NIQYDHDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=[N+](C)C)ON1C(=O)C2C3CC(C2C1=O)C=C3.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=[N+](C)C)ON1C(=O)[C@H]2[C@@H]3C[C@H]([C@H]2C1=O)C=C3.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F6N3O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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